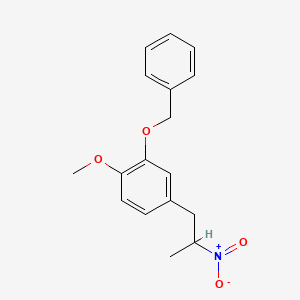
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene is an organic compound that features a benzene ring substituted with benzyloxy, methoxy, and nitropropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene typically involves multiple steps, starting from benzene derivativesThe nitropropyl group can be introduced via a Friedel-Crafts alkylation reaction using nitropropane as the alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Amino derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its binding to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitro-2-propylbenzene: Similar structure but lacks the benzyloxy and methoxy groups.
2-Nitro-1-phenylpropane: Similar nitropropyl group but different substitution pattern on the benzene ring
Uniqueness
2-(Benzyloxy)-1-methoxy-4-(2-nitropropyl)benzene is unique due to the presence of both benzyloxy and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-methoxy-4-(2-nitropropyl)-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H19NO4/c1-13(18(19)20)10-15-8-9-16(21-2)17(11-15)22-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3 |
InChI-Schlüssel |
ZAKIPCCWOXHYOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15333861.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)
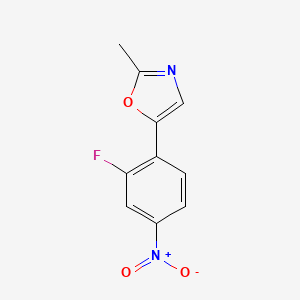
![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)
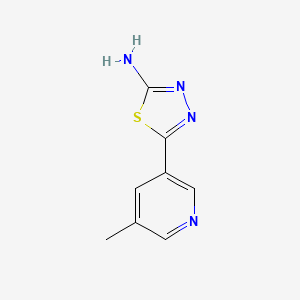
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)
![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)
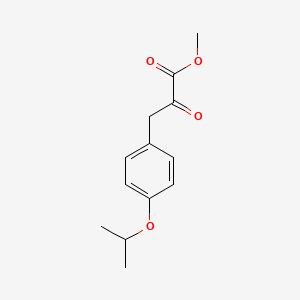


![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)
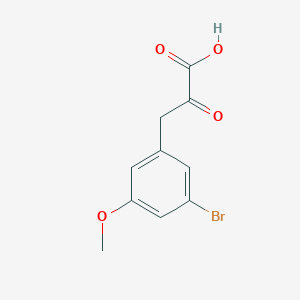

![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)
